molecular formula C7H9BrClNO B12431703 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B12431703
M. Wt: 238.51 g/mol
InChI Key: LVZAFCJYVKKYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethan-1-ol group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base to form the desired product. The reaction conditions usually include a solvent such as tetrahydrofuran and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(3-bromopyridin-2-yl)ethanal or 1-(3-bromopyridin-2-yl)ethanoic acid.

    Reduction: Formation of 1-(3-pyridin-2-yl)ethan-1-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethan-1-ol group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-2-yl)ethan-1-ol
  • 1-(3-Fluoropyridin-2-yl)ethan-1-ol
  • 1-(3-Iodopyridin-2-yl)ethan-1-ol

Uniqueness

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in various chemical reactions.

Properties

Molecular Formula

C7H9BrClNO

Molecular Weight

238.51 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H

InChI Key

LVZAFCJYVKKYMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)Br)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.